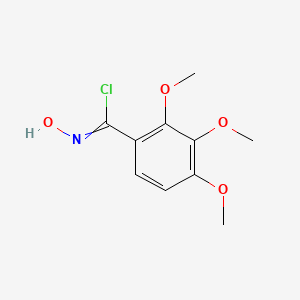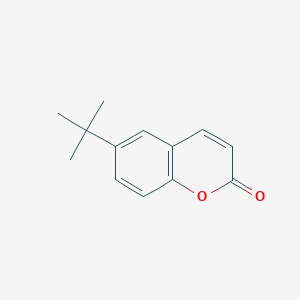![molecular formula C15H18N2O3 B13685459 Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate](/img/structure/B13685459.png)
Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is an organic compound with a complex structure that includes a cyano group, a piperidine ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(hydroxymethyl)benzoic acid with methyl cyanoacetate in the presence of a base to form the ester linkage. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the hydroxymethyl group reacts with a piperidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-carboxybenzoic acid derivatives.
Reduction: Formation of 2-amino-4-[4-(hydroxymethyl)-1-piperidyl]benzoate.
Substitution: Formation of various substituted benzoate esters.
Applications De Recherche Scientifique
Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the piperidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-(hydroxymethyl)benzoate
- Methyl 2-cyano-4-piperidylbenzoate
- Methyl 2-cyano-4-(hydroxymethyl)benzoate
Uniqueness
Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is unique due to the presence of both a cyano group and a piperidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C15H18N2O3 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
methyl 2-cyano-4-[4-(hydroxymethyl)piperidin-1-yl]benzoate |
InChI |
InChI=1S/C15H18N2O3/c1-20-15(19)14-3-2-13(8-12(14)9-16)17-6-4-11(10-18)5-7-17/h2-3,8,11,18H,4-7,10H2,1H3 |
Clé InChI |
PITGHLJPKRHZLZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)N2CCC(CC2)CO)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)




![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)







